2-Fluoro-6-methoxythiophenol

Overview

Description

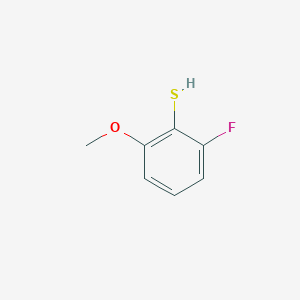

“2-Fluoro-6-methoxythiophenol” is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 . This compound is used in the preparation of 5′-halogenated resiniferatoxin analogs .

Molecular Structure Analysis

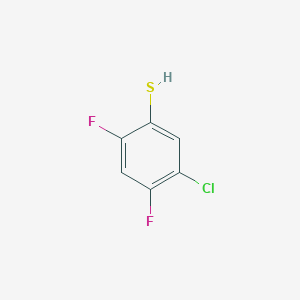

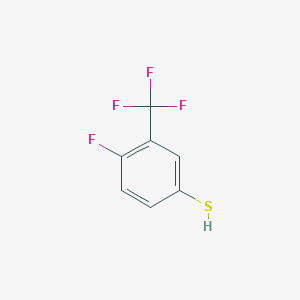

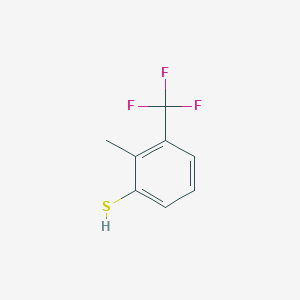

The molecular structure of “2-Fluoro-6-methoxythiophenol” consists of a thiophenol core with a fluorine atom at the 2-position and a methoxy group at the 6-position .Chemical Reactions Analysis

While specific chemical reactions involving “2-Fluoro-6-methoxythiophenol” are not available, related compounds have been studied. For example, a fluorescent probe was synthesized using a 2,4-dinitrophenyl functional group, which showed a remarkable increase in fluorescence when reacting with thiophenols .Scientific Research Applications

1. Template Catalysis in Olefin Epoxidation

2-Fluoro-6-methoxythiophenol plays a role in the epoxidation of olefins using fluorinated alcohols, which act as catalysts. This process is significant because it allows for olefin epoxidation under mild conditions without additional catalysts. The fluoro alcohol template reduces the activation energy and facilitates hydrogen migration to form water and the epoxide product (de Visser et al., 2003).

2. Development of Novel PET Cancer Imaging Agents

Fluorinated 2-arylbenzothiazoles, which can be synthesized using 2-Fluoro-6-methoxythiophenol, show potential as antitumor drugs. These compounds are also used in developing novel probes for Positron Emission Tomography (PET) imaging of tyrosine kinase in cancers (Wang et al., 2006).

3. Nonlinear Optical Applications

2-Fluoro-6-methoxythiophenol-modified fluorographene derivatives have been studied for their nonlinear optical responses. These derivatives exhibit a large nonlinear optical response and potential applications in optical limiting, serving as alternatives to fullerenes (Stathis et al., 2019).

4. Fluorometric and Chemosensory Applications

Derivatives of 2-Fluoro-6-methoxythiophenol have been used in designing probes for colorimetric and fluorometric sensing of metal ions such as Cu(II) and Zn(II). These probes exhibit selective fluorescence responses and can be potentially used for various sensing applications (Guo et al., 2018).

5. Electropolymerization and Conductive Properties

The electrosynthesis of poly(3-methoxythiophene) from 3-methoxythiophene, a derivative of 2-Fluoro-6-methoxythiophenol, has been investigated in ionic liquid microemulsions. This process presents a novel environment for electropolymerization, potentially useful in organic electronics (Dong et al., 2009).

Safety and Hazards

While specific safety and hazard information for “2-Fluoro-6-methoxythiophenol” is not available, related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-fluoro-6-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPHHFGWYCYAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679273 | |

| Record name | 2-Fluoro-6-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methoxythiophenol | |

CAS RN |

1208077-78-4 | |

| Record name | 2-Fluoro-6-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B3335435.png)